2-(2-Propylheptoxy)ethanol

Description

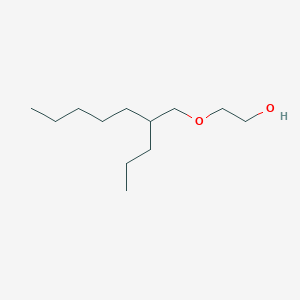

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propylheptoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-6-8-12(7-4-2)11-14-10-9-13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKALMWDUKSISLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-propylheptyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

160875-66-1 | |

| Record name | Ethoxylated 2-propylheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160875-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-propylheptyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 2 Propylheptoxy Ethanol

Reaction Mechanisms of the Ether and Hydroxyl Groups

The ether and hydroxyl moieties in 2-(2-propylheptoxy)ethanol serve as the primary sites for chemical reactions. The lone pairs of electrons on the oxygen atoms make them susceptible to electrophilic attack, while the polarity of the C-O and O-H bonds allows for a range of nucleophilic and substitution reactions.

The ether bond in this compound is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions, typically in the presence of a strong nucleophile. wikipedia.orgopenstax.org The most common reagents for ether cleavage are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com

The reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.

For an unsymmetrical ether like this compound, the regioselectivity of the nucleophilic attack depends on the nature of the alkyl groups attached to the ether oxygen. The ether has a primary carbon and a secondary carbon attached to the oxygen of the ethoxy group, and a methylene (B1212753) carbon attached to the bulky 2-propylheptyl group. Nucleophilic attack will generally occur at the less sterically hindered carbon atom. Therefore, the cleavage of this compound is expected to follow an S(_N)2 mechanism. wikipedia.orgopenstax.org The iodide or bromide ion will preferentially attack the less substituted carbon of the protonated ether. This would lead to the formation of 2-propylheptanol and a haloethanol.

Table 1: Expected Products of Ether Cleavage of this compound

| Reagent | Expected Major Products | Reaction Type |

| HBr (excess) | 2-Propylheptyl bromide and 1,2-dibromoethane | S(_N)2 Cleavage |

| HI (excess) | 2-Propylheptyl iodide and 1,2-diiodoethane | S(_N)2 Cleavage |

It is important to note that if an excess of the hydrohalic acid is used, the initially formed alcohol (2-propylheptanol or ethanol) can undergo further substitution to form the corresponding alkyl halide. masterorganicchemistry.com

The primary alcohol group in this compound is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. jackwestin.comlibretexts.orgchemguide.co.uklibretexts.org

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. libretexts.org The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent overoxidation to the carboxylic acid. libretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid. libretexts.orgunizin.org These reactions are often performed in aqueous conditions. unizin.org

Table 2: Oxidation Products of the Primary Alcohol in this compound

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-(2-Propylheptoxy)acetaldehyde |

| Potassium permanganate (KMnO₄) | 2-(2-Propylheptoxy)acetic acid |

| Chromic acid (H₂CrO₄) | 2-(2-Propylheptoxy)acetic acid |

The reduction of the primary alcohol functionality in this compound is not a common transformation as alcohols are already in a relatively reduced state. However, the hydroxyl group can be removed through a two-step process involving conversion to a good leaving group (like a tosylate) followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄).

The primary hydroxyl group of this compound can react with carboxylic acids and their derivatives to form esters.

Fischer Esterification: This is a classic method for ester formation where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk

Reaction with Acyl Chlorides and Anhydrides: For a more rapid and often irreversible reaction, acyl chlorides or acid anhydrides can be used instead of carboxylic acids. youtube.com These reactions are typically carried out in the presence of a base, like pyridine, to neutralize the HCl or carboxylic acid byproduct. youtube.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a possible reaction for this compound. In this case, it would react with an existing ester in the presence of an acid or base catalyst to form a new ester.

Table 3: Esterification of this compound

| Reagent | Product Type |

| Carboxylic acid (e.g., Acetic acid) + H₂SO₄ | Ester (e.g., 2-(2-Propylheptoxy)ethyl acetate) |

| Acyl chloride (e.g., Acetyl chloride) + Pyridine | Ester (e.g., 2-(2-Propylheptoxy)ethyl acetate) |

| Acid anhydride (B1165640) (e.g., Acetic anhydride) + Pyridine | Ester (e.g., 2-(2-Propylheptoxy)ethyl acetate) |

Elucidation of Reaction Kinetics and Thermodynamics

For the S(_N)2 cleavage of the ether linkage, the reaction rate would be dependent on the concentration of both the protonated ether and the halide nucleophile. The steric hindrance around the electrophilic carbon atoms would also play a significant role, with the less hindered carbon being attacked more rapidly.

The kinetics of the oxidation of the primary alcohol would depend on the specific oxidizing agent used. For instance, oxidations with chromium-based reagents involve the formation of a chromate (B82759) ester intermediate, and the subsequent E2-like elimination step is often rate-determining.

Esterification reactions are equilibrium-controlled processes. The equilibrium constant for Fischer esterification is typically close to unity for primary alcohols, meaning that the position of the equilibrium can be manipulated by changing the relative concentrations of reactants and products. masterorganicchemistry.com The thermodynamics of these reactions are influenced by bond energies, with the formation of the stable water molecule being a significant driving force.

Investigation of Intermolecular and Intramolecular Rearrangements

While there are no specific studies detailing the rearrangements of this compound, molecules containing alcohol and ether functionalities can undergo certain types of rearrangements under specific conditions, typically acid-catalyzed.

For instance, under strongly acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes, which may be accompanied by carbocation rearrangements to form more stable alkenes. However, for a primary alcohol like that in this compound, this would require harsh conditions.

Rearrangements involving the ether linkage are less common but can occur in certain specialized reactions. For example, the nih.govgoogle.com-Wittig rearrangement is a possibility for allylic ethers, which is not the case for this compound. Prototropic rearrangements could potentially occur in related unsaturated systems under phase-transfer catalysis conditions. researchgate.net

Derivatization Chemistry and Functionalization of this compound

The primary hydroxyl group is the main site for derivatization and functionalization of this compound. These modifications are often performed to enhance the analytical detection of the molecule or to alter its physical and chemical properties.

Silylation: The hydroxyl group can be converted to a silyl (B83357) ether by reacting it with a silylating agent such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Silyl ethers are often more volatile and thermally stable, making them suitable for analysis by gas chromatography.

Acylation: As mentioned in the esterification section, acylation with reagents like acyl chlorides or anhydrides introduces an acyl group. If a chromophoric or fluorophoric acyl group is used, this can significantly enhance detection by UV-Vis or fluorescence spectroscopy in liquid chromatography.

Reaction with Isocyanates: Alcohols react with isocyanates to form carbamates (urethanes). This reaction can be used to introduce a specific tag for analytical purposes. For example, derivatization with 1-naphthyl isocyanate has been used for the HPLC analysis of a similar compound, 2-ethoxyethanol. nih.gov

Conversion to Alkyl Halides: The hydroxyl group can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. This functionalization transforms the alcohol into a substrate that can participate in a wider range of nucleophilic substitution reactions.

Table 4: Common Derivatization and Functionalization Reactions of the Hydroxyl Group

| Reagent | Functional Group Formed | Purpose |

| Trimethylsilyl chloride (TMSCl) | Silyl ether | GC analysis |

| Acetic anhydride | Ester | Protection, modification of properties |

| 1-Naphthyl isocyanate | Carbamate (Urethane) | HPLC-UV/Fluorescence analysis |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Further synthetic transformations |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Further synthetic transformations |

Synthesis of Novel Alkoxylates and Polyethers from this compound

The presence of a terminal hydroxyl group makes this compound a suitable initiator for alkoxylation reactions, leading to the formation of novel alkoxylates and polyethers. These reactions involve the addition of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to the hydroxyl group, resulting in the extension of the polyether chain.

The synthesis of alkoxylates from the precursor alcohol, 2-propyl heptanol, has been described, and similar principles apply to the ethoxylation of this compound. The reaction is typically catalyzed by a conventional alkali catalyst, such as potassium hydroxide (B78521) or sodium hydroxide. The degree of alkoxylation can be controlled by the stoichiometry of the reactants, allowing for the synthesis of a wide range of products with varying chain lengths and hydrophilic-lipophilic balances (HLB). For instance, reacting this compound with ethylene oxide would yield polyethylene (B3416737) glycol ethers of 2-propylheptanol.

The general reaction for the synthesis of alkoxylates from this compound can be represented as follows:

C₅H₁₁CH(C₃H₇)CH₂OCH₂CH₂OH + n(C₂H₄O) → C₅H₁₁CH(C₃H₇)CH₂O(CH₂CH₂O)ₙ₊₁H

The properties of the resulting alkoxylates, such as their foaming characteristics and detergency, can be tailored by adjusting the length and composition of the alkylene oxide chain. For example, the incorporation of propylene oxide in addition to ethylene oxide can modify the solubility and surface activity of the final product.

While the direct polymerization of this compound to form high molecular weight polyethers is not extensively documented in publicly available literature, its structure is amenable to polyetherification reactions. General methods for polyether synthesis, such as the acid-catalyzed condensation of alcohols, could potentially be applied. In such a process, the hydroxyl group of one molecule would react with that of another, eliminating water and forming an ether linkage. However, this self-condensation would likely compete with other side reactions. A more controlled approach would involve the reaction of this compound with other diols or epoxides under specific catalytic conditions to create well-defined polyether structures.

Table 1: Synthesis of Alkoxylates from this compound This table is a representative example based on the alkoxylation of the precursor, 2-propyl heptanol, and general principles of ethoxylation.

| Reactant | Alkoxylating Agent | Catalyst | Typical Reaction Conditions | Product |

|---|---|---|---|---|

| This compound | Ethylene Oxide (EO) | Potassium Hydroxide (KOH) | Elevated temperature and pressure | Poly(ethylene glycol) mono(2-propylheptyl) ether |

| This compound | Propylene Oxide (PO) | Sodium Hydroxide (NaOH) | Elevated temperature and pressure | Poly(propylene glycol) mono(2-propylheptyl) ether |

| This compound | Ethylene Oxide and Propylene Oxide | Alkali Catalyst | Stepwise or random addition | Block or random copolymer of EO and PO with a 2-propylheptyl ether end-cap |

Formation of Specialty Esters and Amides

The hydroxyl group of this compound can readily undergo esterification with a variety of carboxylic acids, acid anhydrides, or acyl chlorides to form specialty esters. These esters are of interest for applications such as plasticizers, lubricants, and components in cosmetic formulations. The bulky 2-propylheptyl group can impart desirable properties like low volatility, good thermal stability, and enhanced flexibility to the final ester product.

A well-established method for ester synthesis is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is reversible and is often driven to completion by removing the water formed during the reaction. For example, the reaction of this compound with phthalic anhydride would yield a di(2-(2-propylheptoxy)ethyl) phthalate, a potential plasticizer.

The general equation for the esterification of this compound is:

C₅H₁₁CH(C₃H₇)CH₂OCH₂CH₂OH + RCOOH ⇌ C₅H₁₁CH(C₃H₇)CH₂OCH₂CH₂OC(O)R + H₂O

Furthermore, this compound can be transformed into amides through various synthetic routes. One approach involves the direct coupling of the alcohol with an amine, mediated by a suitable catalyst, which results in the liberation of dihydrogen. This method is considered an atom-economical and environmentally friendly route to amide synthesis. The reaction typically requires a transition metal catalyst, such as a ruthenium-based complex.

Another pathway to amides could involve a two-step process where the alcohol is first converted to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine. The choice of synthetic route would depend on the desired amide structure and the required reaction conditions.

Table 2: Formation of Specialty Esters and Amides from this compound This table presents potential synthetic pathways based on the general reactivity of alcohols.

| Reactant | Reagent | Catalyst/Conditions | Product Type | Potential Application |

|---|---|---|---|---|

| This compound | Phthalic Anhydride | Acid catalyst (e.g., H₂SO₄), heat | Phthalate Ester | Plasticizer |

| This compound | Adipic Acid | Acid catalyst, heat, water removal | Adipate Ester | Lubricant, plasticizer |

| This compound | Fatty Acid (e.g., Oleic Acid) | Acid catalyst or enzyme (lipase) | Fatty Acid Ester | Emollient in cosmetics |

| This compound | Primary Amine (R-NH₂) | Ruthenium catalyst, heat | Secondary Amide | Specialty solvent, intermediate |

Theoretical and Computational Chemistry Studies on 2 2 Propylheptoxy Ethanol

Quantum Chemical Investigations of Electronic Structure and Bonding in 2-(2-Propylheptoxy)ethanol

No dedicated studies on the quantum chemical properties of this compound were found. Such research would be necessary to determine the molecule's electronic distribution, orbital energies, and the nature of its chemical bonds with high precision.

Information regarding the conformational analysis and energetic landscapes of this compound is not available. This type of study would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional shapes and the energy barriers between them.

There are no available analyses of the frontier molecular orbitals (HOMO and LUMO) for this compound. This theoretical approach is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations of this compound in Various Environments

Specific molecular dynamics simulations for this compound have not been published. These simulations would provide insight into the dynamic behavior of the molecule over time and its interactions with surrounding molecules.

While the aggregation behavior of Guerbet alcohol ethoxylates as a class is of industrial interest, specific simulation data detailing the solvent-solute interactions and the fundamental process of micelle formation for this compound at the molecular level are absent from the literature.

Computational studies focused on the interfacial behavior and surface adsorption of individual this compound molecules are not documented. Research in this area would explain how these molecules arrange themselves at interfaces, such as air-water or oil-water, which is fundamental to their role as surfactants.

Computational Elucidation of Reaction Mechanisms Involving this compound

There is no available research that computationally elucidates reaction mechanisms involving this compound. Such studies would be valuable for understanding its synthesis, degradation pathways, and potential side reactions from a mechanistic standpoint.

Transition State Analysis and Reaction Energy Profiles

Currently, there is a notable absence of published research specifically detailing the transition state analysis and reaction energy profiles for transformations involving this compound. However, computational methods, particularly density functional theory (DFT), are well-suited to model such reactions. For analogous, smaller ether alcohols like 2-ethoxyethanol, computational studies have successfully mapped out thermal degradation pathways. nih.gov These studies typically involve locating the transition state geometries and calculating the activation energies for various potential reactions, such as dehydration, oxidation, or ether cleavage.

A hypothetical reaction energy profile for a transformation of this compound, for instance, its oxidation, would be constructed by calculating the Gibbs free energy of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest-energy transition state would determine the reaction barrier, providing insight into the reaction kinetics.

Table 1: Hypothetical Activation Energies for Key Reaction Steps in the Oxidation of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Initial C-H bond activation at the α-carbon to the ether oxygen | 15 - 25 |

| Initial C-H bond activation at the β-carbon to the ether oxygen | 20 - 30 |

| O-H bond activation | 10 - 20 |

| C-O bond cleavage (ether) | 30 - 40 |

| C-C bond cleavage | 40 - 50 |

| Note: These values are illustrative and would require specific quantum chemical calculations for validation. |

Catalyst Design and Screening via Computational Methods for this compound Transformations

The rational design of catalysts for the selective transformation of this compound can be significantly accelerated using computational screening. This approach involves building theoretical models of potential catalyst surfaces or active sites and then simulating the interaction of the reactant molecule with these models. By calculating key parameters such as adsorption energies and reaction barriers for desired and undesired pathways, researchers can predict the efficacy of a catalyst before it is synthesized in the lab.

For example, in the context of selective oxidation or reforming of alcohols, computational studies on platinum-group metals have demonstrated how the surface structure and composition influence catalytic activity and selectivity. While no studies have specifically focused on this compound, the methodologies are directly applicable. A computational screening for a hypothetical dehydrogenation catalyst for this compound would involve the steps outlined in the interactive table below.

Interactive Table 2: Computational Catalyst Screening Workflow for this compound Dehydrogenation

| Step | Description | Key Computational Metric |

| 1. Catalyst Model Construction | Building atomic-level models of different catalyst surfaces (e.g., different metal alloys, oxide supports). | Surface energy, electronic structure. |

| 2. Adsorption Energy Calculation | Calculating the binding energy of this compound on the catalyst surface in various orientations. | Adsorption enthalpy. |

| 3. Reaction Pathway Mapping | Identifying and calculating the energy profiles for the elementary steps of the dehydrogenation reaction. | Transition state energies, reaction barriers. |

| 4. Selectivity Analysis | Comparing the activation barriers for the desired dehydrogenation pathway versus potential side reactions (e.g., C-C bond cleavage). | Difference in activation energies. |

| 5. Catalyst Performance Prediction | Using the calculated metrics to rank the potential catalysts in terms of activity and selectivity. | Turnover frequency (from microkinetic modeling). |

Structure-Reactivity and Structure-Property Relationships Derived from Computational Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the physical properties and biological or chemical reactivity of molecules based on their computed molecular descriptors. For a molecule like this compound, a wide range of descriptors can be calculated using computational chemistry software. These descriptors can then be correlated with experimentally determined properties to build predictive models.

While a specific QSPR/QSAR study for this compound is not available, research on other series of organic solvents has successfully used calculated descriptors to predict properties like boiling point, density, and viscosity. unimore.it The same principles can be applied to this compound.

Table 3: Key Computational Descriptors for Developing Structure-Property Relationships for this compound

| Descriptor Class | Specific Examples | Related Property |

| Constitutional | Molecular Weight, Number of atoms, Number of rotatable bonds | Boiling point, Viscosity |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Boiling point, Refractive index |

| Geometric | Molecular surface area, Molecular volume, Ovality | Density, Solubility |

| Quantum Chemical | Dipole moment, HOMO/LUMO energies, Mulliken charges | Reactivity, Polarity |

By developing such models, it would be possible to predict the properties of other, similar ether alcohols without the need for extensive experimental measurements, thereby accelerating the discovery and design of new molecules with desired characteristics.

Environmental Chemistry and Biogeochemical Cycling of 2 2 Propylheptoxy Ethanol

Environmental Occurrence and Distribution Mechanisms of 2-(2-Propylheptoxy)ethanol

This compound is a branched-chain alcohol ethoxylate, a class of nonionic surfactants used in various industrial and commercial applications. Its release into the environment would likely occur through wastewater effluent, industrial discharges, and the use of products containing this chemical.

The distribution of this compound in the environment is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. As specific experimental data for this compound are unavailable, its partitioning behavior is estimated based on its structure—a C10 branched alkyl chain attached to an ethanol (B145695) moiety via an ether linkage.

Air: With an estimated low vapor pressure, this compound is expected to have a low tendency to volatilize from water or soil surfaces. The dominant atmospheric loss process for glycol ethers is reaction with hydroxyl radicals. ca.gov

Water: As a nonionic surfactant, this compound is expected to be water-soluble. The presence of the hydroxyl group and the ether linkage contributes to its hydrophilicity. In the water column, it can exist in a dissolved state or be adsorbed to suspended particulate matter.

Soil and Sediment: The branched hydrophobic alkyl chain of this compound suggests a moderate potential for sorption to organic matter in soil and sediment. The octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters for predicting this behavior. Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate these values in the absence of experimental data. nih.gov

Below is a table of estimated physicochemical properties relevant to the environmental partitioning of this compound.

| Property | Estimated Value/Behavior | Rationale/Analogous Compound Behavior |

| Water Solubility | Moderately Soluble | Glycol ethers are generally water-soluble. The C10 alkyl chain reduces solubility compared to shorter-chain analogues. alliancechemical.com |

| Vapor Pressure | Low | High molecular weight and presence of a hydroxyl group lead to low volatility. |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 4.0 | Estimated based on the structure having a C10 alkyl chain and a hydrophilic head. Branched alcohol ethoxylates fall within this range. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 2.0 - 3.5 | Predicted from Log Kow; indicates moderate sorption to soil and sediment organic carbon. nih.gov |

The transport and mobility of this compound are influenced by its partitioning characteristics.

Aquatic Systems: In aquatic environments, its moderate water solubility will facilitate transport in the dissolved phase with water currents. However, its tendency to adsorb to suspended solids means that a fraction of the compound will be transported with particulate matter, eventually settling into the sediment. Nonionic surfactants can also influence the transport of other contaminants by increasing their apparent solubility. acs.orgnih.gov

Terrestrial Systems: In soil, the mobility of this compound is expected to be moderate. The compound's sorption to soil organic matter will retard its movement through the soil profile. Leaching to groundwater is possible, particularly in soils with low organic content. Nonionic surfactants can alter the transport of other substances, such as bacteria, through porous media. acs.orgnih.gov

Biodegradation Pathways and Microbial Metabolism of this compound

The ultimate environmental fate of this compound is likely determined by biodegradation. Studies on analogous branched alcohol ethoxylates indicate they are generally biodegradable, although the rate and extent can be influenced by the degree of branching in the alkyl chain. exxonmobilchemical.comresearchgate.net

Aerobic Degradation: Under aerobic conditions, branched alcohol ethoxylates are expected to be readily biodegradable. exxonmobilchemical.comresearchgate.net The primary degradation is initiated by the enzymatic attack on either the alkyl chain or the ethoxy group. The presence of branching on the alkyl chain can sometimes slow the rate of biodegradation compared to linear analogues. exxonmobilchemical.com

Anaerobic Degradation: The anaerobic biodegradability of branched alcohol ethoxylates is generally slower and less complete than aerobic degradation. Studies have shown that alkyl chain branching can significantly hinder anaerobic degradation, particularly the initial step of ethoxylate chain shortening. core.ac.uknih.govresearchgate.net

While specific microbial consortia for this compound have not been identified, bacteria capable of degrading alcohol ethoxylates are ubiquitous in environments such as wastewater treatment plants, surface waters, and soils. Genera such as Pseudomonas are known to be involved in the degradation of these compounds. nm.gov

The enzymatic degradation of alcohol ethoxylates involves several key enzyme classes:

Alcohol Dehydrogenases and Aldehyde Dehydrogenases: These enzymes are crucial for the oxidation of the terminal hydroxyl group of the ethanol moiety to a carboxylic acid. nih.gov

Etherases (Ether-cleaving enzymes): These enzymes, which can include monooxygenases, are responsible for cleaving the ether linkage. This can occur either at the central ether bond (central fission) or by sequential removal of ethoxy units from the hydrophilic end. d-nb.infonih.govresearchgate.net

Based on the known biodegradation pathways of similar alcohol ethoxylates, the biotransformation of this compound is expected to proceed through one or more of the following routes, leading to the formation of various intermediate products.

Oxidation of the Terminal Alcohol: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid, forming 2-(2-Propylheptoxy)acetic acid.

Ether Cleavage (Central Fission): The ether bond can be cleaved to yield 2-propylheptanol and ethylene (B1197577) glycol. These intermediates would then be further degraded.

Omega-oxidation of the Alkyl Chain: Oxidation can occur at the terminal methyl group of the propyl or heptyl chains, followed by beta-oxidation to shorten the alkyl chain.

The following table summarizes the potential biotransformation products of this compound.

| Degradation Pathway | Potential Biotransformation Products |

| Oxidation of Terminal Alcohol | 2-(2-Propylheptoxy)acetaldehyde, 2-(2-Propylheptoxy)acetic acid |

| Ether Cleavage | 2-Propylheptanol, Ethylene glycol |

| Alkyl Chain Oxidation | Various carboxylated and shorter-chain analogues |

Ultimately, complete mineralization would result in the formation of carbon dioxide and water.

Abiotic Degradation Processes of this compound in the Environment

Photochemical Degradation Mechanisms

The principal mechanism for the photochemical degradation of this compound in the atmosphere is its reaction with photochemically generated hydroxyl radicals (•OH). scielo.br These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of most organic compounds. scielo.br

The rate of this reaction for this compound is estimated by the AOPWIN™ (Atmospheric Oxidation Program for Windows) module within EPI Suite™. This program calculates the gas-phase reaction rate constant for the reaction with hydroxyl radicals. Based on these estimations, an atmospheric half-life can be determined. For compounds with similar structures, the reaction with hydroxyl radicals is the most significant atmospheric removal process. scielo.br

The predicted atmospheric oxidation half-life for this compound is a critical parameter for understanding its persistence in the air. The following table summarizes the estimated values based on QSAR modeling.

| Parameter | Estimated Value | Methodology |

|---|---|---|

| Hydroxyl Radical Reaction Rate Constant (kOH) | 5.88 x 10-11 cm3/molecule-sec | EPI Suite™ AOPWIN™ v1.92 |

| Atmospheric Half-life (assuming 1.5 x 106 OH/cm3 over a 12-hr day) | 0.221 days (5.3 hours) | EPI Suite™ AOPWIN™ v1.92 |

The reaction with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), is generally considered to be a minor degradation pathway for alcohol ethoxylates compared to the reaction with hydroxyl radicals.

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis is a chemical transformation process in which a water molecule cleaves a chemical bond. For this compound, which possesses an ether linkage, hydrolysis is not considered a significant environmental degradation pathway under normal environmental pH conditions (typically ranging from 4 to 9). evitachem.com

The HYDROWIN™ module of EPI Suite™ is used to estimate the aqueous hydrolysis rate constants and half-lives. For ethers, this model generally predicts very slow or no hydrolysis at neutral, acidic, or basic pH. The ether linkage in this compound is stable and does not readily react with water.

The following table presents the estimated hydrolysis data for this compound.

| pH Condition | Estimated Half-life | Methodology |

|---|---|---|

| pH 7 (Neutral) | Stable | EPI Suite™ HYDROWIN™ v2.00 |

| pH 8 (Slightly Basic) | Stable | EPI Suite™ HYDROWIN™ v2.00 |

Other abiotic degradation pathways, such as direct photolysis in water or soil, are not expected to be significant for this compound due to the absence of chromophores in its structure that would absorb environmentally relevant wavelengths of light.

Environmental Persistence and Degradation Kinetics

The degradation kinetics, particularly the half-life in different environmental compartments, provide a quantitative measure of its persistence. As experimental data is limited, these values are primarily derived from predictive models.

The following table summarizes the estimated environmental persistence of this compound.

| Environmental Compartment | Primary Degradation Process | Estimated Half-life | Data Source |

|---|---|---|---|

| Atmosphere | Photochemical oxidation by •OH radicals | 0.221 days (5.3 hours) | QSAR Model (EPI Suite™ AOPWIN™) |

| Water | Biodegradation (Abiotic hydrolysis is negligible) | Not readily available from abiotic models | - |

| Soil | Biodegradation (Abiotic degradation is negligible) | Not readily available from abiotic models | - |

| Sediment | Biodegradation (Abiotic degradation is negligible) | Not readily available from abiotic models | - |

It is important to note that while abiotic degradation processes in water, soil, and sediment are slow, biotic degradation (biodegradation) is expected to be the primary removal mechanism for alcohol ethoxylates in these compartments. The branched structure of this compound may influence its biodegradability compared to linear alcohol ethoxylates.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Propylheptoxy Ethanol

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating 2-(2-Propylheptoxy)ethanol from complex mixtures and for its quantification. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) with Advanced Detection (e.g., FID, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it a preferred method for detailed analysis.

A common approach involves a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which separates compounds based on their boiling points and polarity. A typical temperature program would start at a lower temperature to allow for the elution of more volatile components, followed by a gradual ramp to a higher temperature to elute the target analyte.

Flame Ionization Detection (FID) is a robust and widely used detector for GC analysis of organic compounds. It offers high sensitivity and a wide linear range, making it suitable for quantification.

Mass Spectrometry (MS) , when coupled with GC, provides not only quantification but also structural information based on the mass-to-charge ratio of the compound and its fragments. This is invaluable for unambiguous identification.

Below is a hypothetical data table outlining typical GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Detector | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Expected Retention Time | ~15-20 minutes |

Method Development for Trace Analysis and Complex Matrices

Analyzing this compound at trace levels, particularly in complex environmental or biological matrices, requires robust sample preparation techniques to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of alcohol ethoxylates from aqueous samples. epa.gov Cartridges with reversed-phase sorbents (e.g., C18 or polymeric) can effectively retain the analyte, which can then be eluted with a small volume of an organic solvent.

For solid matrices like soil or sediment, Pressurized Liquid Extraction (PLE) or Soxhlet extraction can be employed to efficiently extract the compound.

The choice of the final analytical technique (GC-MS or LC-MS/MS) will depend on the required sensitivity and the nature of the co-extracted interferences. For instance, LC-MS/MS offers excellent selectivity and sensitivity for analyzing complex environmental samples. nih.govresearchgate.net

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would be expected to show characteristic signals for the different proton environments in this compound. The protons on the carbons adjacent to the ether and alcohol oxygen atoms would appear at higher chemical shifts (downfield) due to the deshielding effect of the electronegative oxygen atoms.

¹³C NMR spectroscopy provides information on the different carbon environments. The carbons bonded to oxygen would resonate at a higher chemical shift compared to the alkyl chain carbons.

Based on the structure of this compound and data from similar compounds, the following table outlines the expected ¹H and ¹³C NMR chemical shifts.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| CH₃ | ~0.9 | Triplet | Methyl groups of propyl and heptyl chains |

| CH₂ (alkyl) | ~1.2-1.6 | Multiplet | Methylene (B1212753) groups of the alkyl chains |

| CH (on propylheptyl) | ~1.6-1.8 | Multiplet | Methine proton |

| O-CH₂ (ether) | ~3.4-3.6 | Multiplet | Methylene groups adjacent to ether oxygen |

| O-CH₂ (alcohol) | ~3.6-3.8 | Triplet | Methylene group adjacent to hydroxyl group |

| OH | Variable | Singlet (broad) | Hydroxyl proton |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| CH₃ | ~14 | Methyl carbons |

| CH₂ (alkyl) | ~22-32 | Methylene carbons in the alkyl chains |

| CH | ~38-42 | Methine carbon |

| O-CH₂ (alcohol) | ~61 | Carbon adjacent to hydroxyl group |

| O-CH₂ (ether) | ~70-73 | Carbons adjacent to ether oxygen |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. In Electron Ionization (EI-MS), the molecular ion ([M]⁺) of an alcohol may be weak or absent. libretexts.org

The fragmentation of this compound is expected to proceed through two primary pathways characteristic of alcohols and ethers:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule. youtube.com

Common fragment ions would arise from the cleavage of the propylheptyl group and the ethoxy chain.

The following table lists the predicted major fragment ions for this compound in EI-MS.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 202 | [C₁₂H₂₆O₂]⁺ | Molecular Ion |

| 184 | [C₁₂H₂₄O]⁺ | Loss of H₂O (Dehydration) |

| 157 | [C₁₀H₂₁O]⁺ | Cleavage of the C-O bond |

| 113 | [C₈H₁₇]⁺ | Propylheptyl cation |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent chemical bonds. These non-destructive methods provide a molecular fingerprint, allowing for the identification of key functional groups and confirmation of the compound's structure. researchgate.net

In the IR spectrum of this compound, the most prominent feature is a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the terminal hydroxyl group involved in hydrogen bonding. The C-H stretching vibrations of the propyl and heptyl alkyl chains appear as strong, sharp peaks between 2850 and 3000 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band, typically observed in the 1050–1150 cm⁻¹ region. Other significant vibrations include the C-O stretch of the primary alcohol at approximately 1050 cm⁻¹ and various CH₂ and CH₃ bending (scissoring, wagging, twisting) vibrations between 1350 and 1470 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H stretching and bending modes of the alkyl backbone produce strong signals. The symmetric C-O-C stretching vibration also gives rise to a distinct Raman band. The combination of IR and Raman spectroscopy is particularly useful because vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecular structure. For instance, in related glycol compounds, some vibrations are mutually exclusive between IR and Raman spectra depending on molecular symmetry, although the asymmetry of this compound would likely reduce such effects. ias.ac.in

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | -OH (Alcohol) | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | -CH₃, -CH₂, -CH (Alkyl) | 2850 - 3000 | Strong | Strong |

| C-H Bend | -CH₃, -CH₂ | 1350 - 1470 | Medium | Medium |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong | Medium |

| C-O Stretch | Primary Alcohol | ~1050 | Medium-Strong | Weak |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

For the separation and definitive identification of this compound, especially within complex matrices, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated on a capillary column (e.g., a non-polar or mid-polarity column like a DB-5 or DB-17) before entering the mass spectrometer. Electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, aiding in structural confirmation.

The mass spectrum of this compound is predicted to show a weak or absent molecular ion (M⁺) peak, which is typical for alcohols and ethers. libretexts.org The fragmentation pattern would be dominated by alpha-cleavage at the ether oxygen and the branched carbon. Key fragment ions would arise from the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of alkyl radicals. For instance, cleavage of the propyl group or the heptyl chain at the branch point would produce characteristic ions. The mass spectrum of the parent alcohol, 2-propylheptanol, shows significant fragmentation, and similar pathways are expected for its ethoxylated derivative. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for analyzing non-ionic surfactants without derivatization. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 or C8 column is commonly employed to separate alcohol ethoxylates. researchgate.netchromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) to promote ionization. researchgate.net

Electrospray ionization (ESI) in positive ion mode is the most common interface for LC-MS analysis of alcohol ethoxylates. researchgate.net These compounds have low proton affinity, so they are typically detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, which are often present as trace impurities in solvents or added to the mobile phase. researchgate.netshu.ac.uk This technique provides molecular weight information and can be used for quantification. For complex mixtures, tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting the selected precursor ion.

Table 2: Illustrative Parameters for Hyphenated Analytical Techniques

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Chromatography Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | 100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18) |

| Mobile Phase / Carrier Gas | Helium at ~1 mL/min | A: Water + 5 mM Ammonium AcetateB: Acetonitrile + 5 mM Ammonium Acetate(Gradient elution) |

| Temperature Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min | Isothermal, e.g., 40°C |

| Injection Volume | 1 µL (splitless) | 5 µL |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole | Quadrupole or Time-of-Flight (TOF) |

| Detection | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) | Full Scan (m/z 100-600) or Selected Reaction Monitoring (SRM) |

| Typical Ions Monitored | Key fragment ions (e.g., resulting from α-cleavage) | Adduct ions, e.g., [M+Na]⁺, [M+NH₄]⁺ |

Quantitative Analytical Method Validation and Quality Assurance in Research

To ensure that analytical data are reliable, accurate, and reproducible, any quantitative method for this compound must be thoroughly validated. Method validation is a key component of a broader Quality Assurance (QA) framework, which encompasses all systematic actions to ensure confidence in the analytical results. elchemy.comsolubilityofthings.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net

A comprehensive quality control program in a chemical analysis laboratory includes accredited methods, routine instrument calibration, and documentation from sample receipt to final reporting. labtesting.com Key parameters for method validation, often following guidelines from organizations like the International Council for Harmonisation (ICH), include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards. The correlation coefficient (r²) should ideally be >0.99.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. Precision is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Implementing these validation parameters within a structured quality system, which includes Standard Operating Procedures (SOPs), trained personnel, and calibrated equipment, ensures the integrity and consistency of the quantitative analysis of this compound. elchemy.comdeskera.com

Table 3: Example Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Measurement Method | Typical Acceptance Criteria |

| Linearity | Analysis of 5+ standards across the range | Correlation Coefficient (r²) ≥ 0.995 |

| Range | Confirmed by linearity, accuracy, and precision | Defined operating range (e.g., 50-150% of target conc.) |

| Accuracy | Spike-recovery analysis at 3 levels (n=3) | Mean recovery of 98.0% - 102.0% |

| Precision (Repeatability) | 6 replicate injections of a standard | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Analysis on different days by different analysts | Relative Standard Deviation (RSD) ≤ 3.0% |

| Specificity | Analysis of blank and spiked matrix | No significant interference at the analyte's retention time |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of 10:1 or standard deviation of the response | LOQ should be below the lowest concentration to be measured |

| Robustness | Varying parameters like mobile phase ratio, flow rate | RSD of results should remain within precision limits |

Applications of 2 2 Propylheptoxy Ethanol in Advanced Chemical Synthesis and Industrial Process Research

2-(2-Propylheptoxy)ethanol as a Building Block in Complex Organic Synthesis

The reactivity of the terminal hydroxyl group in this compound, combined with the steric and solubility characteristics imparted by its branched alkyl chain, makes it a versatile starting material for the synthesis of more complex molecules.

Precursor in the Synthesis of Advanced Intermediates

In the realm of organic synthesis, this compound serves as a precursor for the creation of a variety of advanced intermediates. Its primary alcohol functionality allows for a range of chemical transformations. For instance, it can be readily converted into its corresponding acrylate (B77674) ester, 2-(2-propylheptoxy)ethyl acrylate, through esterification with acrylic acid. This process is typically catalyzed by a strong acid, such as sulfuric acid, and may involve the use of a polymerization inhibitor to prevent unwanted side reactions.

The resulting 2-(2-propylheptoxy)ethyl acrylate is a functional monomer that can be incorporated into polymer backbones, introducing the unique properties of the C10 Guerbet alcohol moiety. The synthesis of such acrylate esters is a well-established industrial process, often employed for other alcohols like 2-ethylhexanol to produce 2-ethylhexyl acrylate.

Another key transformation is the conversion of this compound into sulfated anionic surfactants. This is achieved through sulfation of the ethoxylated alcohol, which can be accomplished using various sulfating agents. The resulting products exhibit unique emulsification properties, particularly when derived from a bimodal distribution of Guerbet alcohol alkoxylates.

Development of Novel Monomers and Oligomers

The unique structure of this compound makes it an attractive building block for the development of novel monomers and oligomers with tailored properties. The branched C10 alkyl chain can enhance the solubility of the resulting polymers in organic media and introduce flexibility into the polymer backbone.

For example, the aforementioned 2-(2-propylheptoxy)ethyl acrylate can be polymerized or copolymerized to create a variety of acrylic polymers. These polymers can find applications in adhesives, coatings, and plastics, where the properties of the Guerbet alcohol can contribute to improved performance characteristics such as adhesion, flexibility, and water resistance.

Furthermore, the hydroxyl group of this compound can be used as an initiator for ring-opening polymerizations of cyclic esters, such as lactide or caprolactone, to produce biodegradable polyesters with a hydrophobic end-group. Such polymers are of interest in biomedical applications and as specialty additives. The general reaction scheme for the synthesis of a polyester (B1180765) initiated by an alcohol is a well-understood process in polymer chemistry.

Research into Its Role in Emulsification and Dispersion Mechanisms (e.g., in academic studies of colloids)

As a nonionic surfactant, this compound and its longer-chain ethoxylates are subjects of academic and industrial research into the fundamental mechanisms of emulsification and dispersion. The branched nature of its hydrophobic tail is believed to play a significant role in its surface activity.

Studies on Micellar Formation and Stability

The branched structure of the 2-propylheptyl group is thought to inhibit highly ordered micelle formation, leading to a higher concentration of monomeric surfactant species in solution compared to linear alcohol ethoxylates. This can result in faster kinetics for soil removal and emulsification processes.

Table 1: General Trends in Critical Micelle Concentration (CMC) for Alcohol Ethoxylates

| Surfactant Type | Alkyl Chain Structure | Effect of Increasing Ethoxylation on CMC |

| Linear Alcohol Ethoxylates | Linear | Increase |

| Guerbet Alcohol Ethoxylates | Branched | Increase |

This table illustrates general trends and not specific values for this compound.

Interfacial Tension Reduction Mechanisms

A primary function of surfactants is to reduce the interfacial tension between two immiscible phases, such as oil and water. This compound and its derivatives are effective at lowering this tension, which is crucial for the formation and stabilization of emulsions. The branched structure of the hydrophobic tail can disrupt the packing of surfactant molecules at the interface, which can lead to a more significant reduction in interfacial tension compared to their linear counterparts under certain conditions.

Research into the interfacial properties of Guerbet alcohol ethoxylates is often proprietary to industrial entities, but technical data from manufacturers like BASF for their Lutensol® XP series (based on C10 Guerbet alcohol) indicates excellent wetting and emulsifying properties. ulprospector.comtiming-ouhan.com These properties are a direct consequence of their ability to efficiently reduce surface and interfacial tension.

Innovative Applications in Material Science Research

The unique properties of this compound are being explored for the development of advanced materials with novel functionalities. Its incorporation into polymer structures can lead to materials with enhanced performance characteristics.

In the field of coatings and adhesives, polymers derived from this compound can offer improved adhesion, flexibility, and water resistance. The branched alkyl chain can disrupt polymer crystallinity, leading to more amorphous and flexible materials. This is particularly beneficial for applications requiring good performance over a wide temperature range.

Furthermore, the use of Guerbet alcohol ethoxylates as emulsifiers in emulsion polymerization can influence the final properties of the resulting latex. made-in-china.com Their ability to form stable emulsions of monomers in water is critical for producing polymers with controlled particle size and distribution, which in turn affects the film-forming properties and final appearance of coatings and paints.

In the area of specialty chemicals, derivatives of this compound are being investigated for use in enhanced oil recovery. google.com Anionic surfactants derived from Guerbet alcohol alkoxylates have shown promise in reducing interfacial tension between oil and water, which is a key mechanism for mobilizing trapped oil in reservoirs.

Incorporation into Polymer Architectures for Modified Properties

No research was found that specifically details the incorporation of this compound into polymer chains to modify their properties. The hydroxyl group present on the molecule could theoretically allow it to be used as an initiator or a chain-terminating agent in certain polymerization reactions, or to be grafted onto existing polymer backbones. The bulky, branched 2-propylheptoxy group could potentially impart properties such as increased hydrophobicity, improved solubility in nonpolar solvents, and altered thermal properties (e.g., a lower glass transition temperature). However, without experimental data, these remain theoretical possibilities.

Role in Nanomaterial Synthesis and Stabilization

There is no available literature describing the use of this compound in the synthesis or stabilization of nanomaterials. Its amphiphilic nature, possessing both a polar hydroxyl head and a nonpolar alkyl tail, suggests a potential role as a capping agent or surfactant to control the size and prevent the agglomeration of nanoparticles. The specific sterics of the 2-propylheptoxy group would be expected to influence the packing density on the nanoparticle surface and the dispersibility of the nanoparticles in various media. Again, this is a hypothetical application that is not supported by current research.

Process Chemistry Innovations Leveraging this compound

Enhanced Reaction Media and Solvent Alternatives (academic exploration)

No academic studies were identified that explore the use of this compound as a novel reaction medium or a green solvent alternative. Its high boiling point and potential to act as a polar aprotic solvent could make it a candidate for certain chemical transformations. However, its efficacy, reaction kinetics, and recyclability as a solvent have not been investigated.

Q & A

Q. How can the synthesis of 2-(2-Propylheptoxy)ethanol be optimized for high-purity yields in organic chemistry laboratories?

Methodological Answer: Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, catalyst) that favor etherification between 2-propylheptanol and ethylene oxide. Reaction monitoring via gas chromatography-mass spectrometry (GC-MS) ensures intermediate purity . Using retrosynthetic analysis and databases like Reaxys or PubChem, feasible pathways can be identified, such as Williamson ether synthesis or catalytic alkoxylation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound with >95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .

- Ventilation: Work in fume hoods to avoid inhalation of vapors, especially given its low vapor pressure (0.02 mmHg) .

- Training: Personnel must be trained in CLP regulations (EC 1272/2008) for hazard communication and emergency response (e.g., spill management, fire suppression) .

- Medical Surveillance: Regular clinical exams for exposed workers should monitor ocular, dermal, and reproductive health effects .

Q. What analytical methods are recommended for determining key physical properties (e.g., solubility, vapor pressure) of this compound?

Methodological Answer:

- Solubility: Use shake-flask methods with HPLC-UV quantification in solvents like chloroform, water, or ethanol .

- Vapor Pressure: Employ static or dynamic thermogravimetric analysis (TGA) calibrated against reference standards .

- Density: Measure via pycnometry or oscillating U-tube densitometers .

- Structural Confirmation: NMR (¹H/¹³C) and FT-IR validate molecular structure, comparing peaks to PubChem data (InChI:

1S/C12H26O2...) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on the oxidative reactivity of this compound?

Methodological Answer: Contradictions in oxidation products (e.g., aldehydes vs. carboxylic acids) require systematic analysis:

- Reaction Kinetics: Track intermediate formation via time-resolved GC-MS or in-situ Raman spectroscopy.

- Catalytic Effects: Compare metal catalysts (e.g., Pt, Pd) under controlled O₂ partial pressures .

- Computational Modeling: Use density functional theory (DFT) to predict reaction pathways and identify thermodynamic vs. kinetic products .

- Reproducibility: Validate results across multiple labs using standardized protocols (e.g., OECD guidelines) .

Q. What methodological strategies assess the environmental impact of this compound in aquatic ecosystems?

Methodological Answer:

- Biodegradation Tests: Conduct OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days .

- Toxicity Assays: Use Daphnia magna or Aliivibrio fischeri bioluminescence inhibition tests for EC₅₀ determination .

- Soil Mobility: Perform column leaching studies with HPLC quantification to evaluate adsorption coefficients (Kd) .

- Computational Tools: Apply EPI Suite or ECOSAR to predict bioaccumulation (log Kow) and endocrine disruption potential .

Q. How can the compound’s interactions with biological systems (e.g., cell membranes, enzymes) be systematically studied?

Methodological Answer:

- Membrane Permeability: Use fluorescence anisotropy with lipid bilayer models (e.g., DOPC vesicles) to assess disruption .

- Enzyme Inhibition: Perform kinetic assays (e.g., Michaelis-Menten) on alcohol dehydrogenases or cytochrome P450 isoforms .

- In Vitro Toxicity: Apply MTT or LDH assays on human hepatocyte (HepG2) or fibroblast cell lines to quantify cytotoxicity .

- Metabolomics: Utilize LC-MS/MS to track metabolic byproducts (e.g., glucuronide conjugates) in hepatic microsomes .

Q. What advanced applications exist for this compound in polymer or pharmaceutical research?

Methodological Answer:

- Drug Delivery Systems: Incorporate into PEGylated liposomes to enhance drug solubility; characterize via dynamic light scattering (DLS) and ζ-potential .

- Polymer Synthesis: Use as a co-monomer in polyether production; optimize chain length via gel permeation chromatography (GPC) .

- DNA Detection: Functionalize with amino acids for fluorescent probes; validate hybridization efficiency via qPCR or surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.